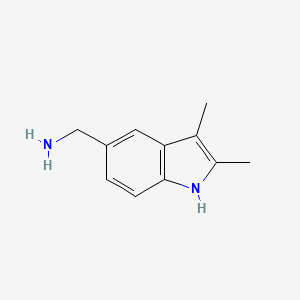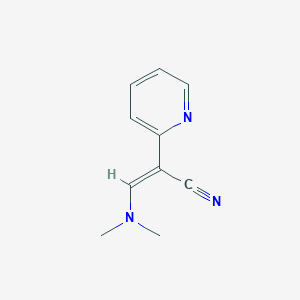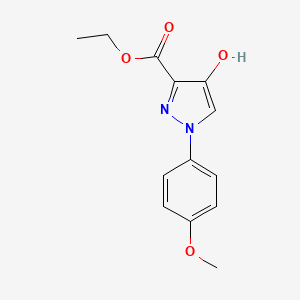![molecular formula C9H12N2O3S B1300286 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid CAS No. 353779-69-8](/img/structure/B1300286.png)
5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It’s an important moiety in the world of chemistry due to its aromatic properties, which allow the pi (π) electrons to move freely from one bond to other bonds . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Synthesis Analysis
Thiazole derivatives can be synthesized via various methods. For instance, a series of new Betti bases, which are a class of organic compounds that have gained importance in medicinal chemistry, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .
Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions due to the reactive positions on the aromatic ring . For example, the reaction of 2- (1- (4-fluorophenyl)-5-methyl-1 H -1,2,3-triazole-4-carbonyl)- N -phenylhydrazine-1-carbothioamide (3) with sulfuric acid at room temperature led to an unexpected ring closure, yielding a new compound .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . It’s a light-yellow liquid with an odor similar to pyridine .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Thiazoles and their derivatives have been found to have antimicrobial and antifungal properties . They are used in the synthesis of various drugs, including sulfathiazole, a short-acting sulfa drug .
Anticancer Applications
Thiazole derivatives have been studied for their potential anticancer properties. For example, tiazofurin, a thiazole derivative, is used in cancer treatment .
Anti-Alzheimer’s Applications
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .
Antihypertensive Applications
Thiazole derivatives have been found to have antihypertensive properties, which could be useful in the treatment of high blood pressure .
Antioxidant Applications
Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties .
Neuroprotective Applications
Thiazole derivatives, specifically phosphodiesterase type 5 inhibitors (PDE5-Is), have been reported as potential therapy for neuroinflammatory and neurodegenerative diseases .
Antidepressant Applications
Thiazole derivatives are used in the synthesis of various drugs, including pramipexole, an antidepressant .
Antiulcer Applications
Thiazole derivatives are used in the synthesis of nizatidine, an antiulcer agent .
Anti-Inflammatory Applications
Thiazole derivatives are used in the synthesis of meloxicam, an anti-inflammatory drug .
Antiretroviral Applications
Thiazole derivatives are used in the synthesis of ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS .
Antitubercular Applications
Thiazole derivatives have shown potential in the treatment of tuberculosis .
Anti-HIV Applications
Thiazole derivatives have shown potential in the treatment of HIV .
Orientations Futures
Thiazole-bearing compounds have been the focus of medicinal chemists due to their potential therapeutic applications . The current research aims to develop novel therapeutic agents for a variety of pathological conditions . Future research may focus on finding new leads, which may later be translated into new drugs .
Propriétés
IUPAC Name |
5-[(4-methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-5-15-9(10-6)11-7(12)3-2-4-8(13)14/h5H,2-4H2,1H3,(H,13,14)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPCIQWWRVJOJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

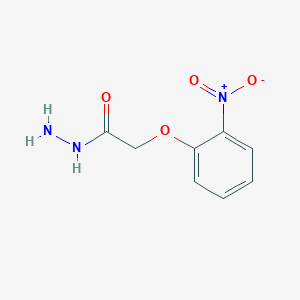



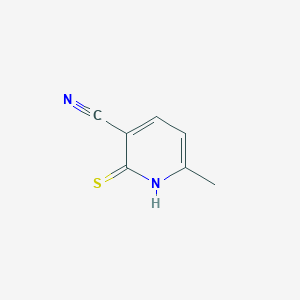
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)

![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)
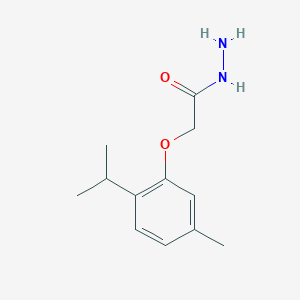
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)
![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)
